eNOS vs. nNOS Selectivity
In head-to-head enzyme inhibition assays performed under identical experimental conditions, 6-ethoxy-5-methylnicotinonitrile demonstrated a clear differential inhibition profile between human endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS) [1]. The compound showed no meaningful inhibition of eNOS at concentrations up to 100,000 nM (EC50 > 1.00E+5 nM), whereas it exhibited measurable inhibition of nNOS with an EC50 of 7.20E+3 nM [1]. This represents at least a 13.9-fold selectivity window favoring nNOS over eNOS under the assay conditions, which is a pharmacologically meaningful differentiation for researchers investigating isoform-selective NOS modulation.
| Evidence Dimension | Enzyme inhibition potency (EC50) |
|---|---|
| Target Compound Data | eNOS: EC50 > 100,000 nM; nNOS: EC50 = 7,200 nM |
| Comparator Or Baseline | Same compound tested against two different NOS isoforms (eNOS vs. nNOS) |
| Quantified Difference | >13.9-fold selectivity for nNOS over eNOS |
| Conditions | Human eNOS and nNOS expressed in HEK293 cells; inhibition of A23187/ionomycin-induced nitric oxide production; 24 hr incubation |
Why This Matters
This selectivity profile provides a quantifiable basis for prioritizing 6-ethoxy-5-methylnicotinonitrile over non-selective NOS inhibitors in studies where sparing endothelial NOS function is desirable while targeting neuronal NOS.
- [1] BindingDB. BDBM50356491 (CHEMBL1911994). Activity Spreadsheet - Enzyme Inhibition Constant Data. Target: Nitric oxide synthase, endothelial (Human) EC50: >1.00E+5 nM; Target: Nitric oxide synthase, brain (Human) EC50: 7.20E+3 nM. View Source
